molecular formula C14H30O B045765 Tetradecanol CAS No. 112-72-1

Tetradecanol

Cat. No. B045765
CAS RN: 112-72-1
M. Wt: 214.39 g/mol
InChI Key: HLZKNKRTKFSKGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetradecanol and its derivatives has been explored through various chemical routes. For instance, the synthesis of carbon-13-labeled tetradecanoic acids, from which tetradecanol can be derived, involves treating 1-bromotridecane with K13CN to form the labeled nitrile, subsequently hydrolyzed to yield the desired acid (Sparrow, Patel, & Morrisett, 1983). Another approach for synthesizing tetradecanol derivatives, specifically targeting pheromone compounds, starts from (R)-citronellol, showcasing the versatility of synthetic methods available for creating tetradecanol-based compounds (Mori & Wu, 1991).

Molecular Structure Analysis

Tetradecanol's molecular structure consists of a long hydrocarbon chain terminated with a hydroxyl group, contributing to its chemical behavior and properties. The structure-related studies, such as the synthesis of labeled tetradecanoic acids for NMR spectroscopy, provide insights into the molecular intricacies of tetradecanol and its analogs. These studies contribute to understanding the molecular interactions and stability of tetradecanol in various conditions.

Chemical Reactions and Properties

Tetradecanol undergoes typical alcohol reactions, including esterification and oxidation. The compound's chemical reactions are central to producing esters and other derivatives that have applications in different industrial sectors. For example, tetradecanol can be transformed into tetradecanoic acid through oxidation processes, which further serves as a precursor for various chemical syntheses.

Physical Properties Analysis

The physical properties of tetradecanol, such as melting point, boiling point, and solubility in different solvents, are crucial for its application in industry. For instance, the solubility of tetradecanol in water has been measured, showing lower values than those of its lower homologs, which is significant for its use in formulations where water solubility is a factor (Hoffman & Anacker, 1967).

Chemical Properties Analysis

The chemical properties of tetradecanol, including its reactivity with various chemical agents and its behavior under different chemical conditions, have been explored in the context of its use as a solvent and reactant in chemical syntheses. For example, the role of tetradecanol in the synthesis of high-quality zinc blende CdS quantum dots highlights its utility as a solvent that facilitates the formation of defect-free, narrow blue emission quantum dots (Riehle & Yu, 2020).

Scientific Research Applications

  • Adsorption at Interfaces : Tetradecanol is used to study the adsorption of surface-active substances at interfaces, such as the hexane/water interface, shedding light on important thermodynamic behaviors (Motomura et al., 1978).

  • Microemulsions : In the study of microemulsions, tetradecanol helps understand the interface between water and oil in water-dodecane microemulsions (Gabrielli et al., 1988).

  • Biomaterials for Tissue Engineering : Tetradecanol contributes to the development of "smart" biomaterials, offering potential advancements in tissue engineering and regenerative medicine (Furth, Atala, & Van Dyke, 2007).

  • Quantum Dot Synthesis : It's an excellent solvent for synthesizing high-quality zinc blende CdS quantum dots, crucial for nanotechnology and optoelectronics (Riehle & Yu, 2020).

  • Phase Change Materials : Tetradecanol serves as a form-stable phase change material, important in energy storage and thermal regulation applications (Tian et al., 2013).

  • Polypyrrole Microcapsules : It aids in the preparation of polypyrrole microcapsules, which can entrap chemical species like fluorescent dyes (Mazur, 2009).

  • Periodontal Disease Treatment : Topically applied tetradecanol complex can control chronic periodontal disease by inhibiting inflammatory cell infiltration and osteoclastic activity (Hasturk et al., 2009).

  • Immunosuppressive Effects : It has been shown to reduce T cell growth and exhibit immunosuppressive effects on T cell-mediated disorders (Park et al., 2017).

  • Thermal Energy Storage : Tetradecanol microcapsules with high content are used as phase change materials for thermal energy storage, showcasing its efficiency in heat management (Song, Cao, & Xu, 2013).

  • Veterinary Periodontal Treatment : Its application in veterinary medicine, particularly for treating periodontal diseases in cats, is under investigation (Anthony, 2019).

  • Electret Studies : Tetradecanol's electret behavior is studied for understanding internal polarization, which is significant in materials science (Cross & Hart, 1966).

  • Thermal Properties in Composites : The tetradecanol/graphene aerogel composite shows excellent thermal energy storage capacity, a promising material for energy-efficient technologies (Mu & Li, 2018).

  • Elastohydrodynamic Contacts : Its rheological response in sliding elastohydrodynamic contacts is crucial for understanding lubrication mechanics (Yagi, Sugimura, & Vergne, 2012).

  • Enhanced Thermal Conductivity : In composite phase change materials, it significantly improves thermal conductivity, beneficial for thermal management systems (Zeng et al., 2010).

  • Selective Oxidation : Its selective oxidation using catalysts is key in chemical transformations for industrial applications (Corberán et al., 2014).

  • Solubility Studies : Understanding tetradecanol's solubility in water at different temperatures is essential in solution chemistry (Hoffman & Anacker, 1967).

  • Catalytic Dehydrogenation : Its dehydrogenation over copper/barium oxide catalysts offers insights into catalysis and chemical reaction engineering (Pozan, Boz, & Gurkayanak, 2007).

Safety And Hazards

Tetradecanol has low toxicity. Overexposure can cause some central nervous system depression. Prolonged skin contact can cause skin irritation . It is also considered hazardous due to its potential to cause serious eye irritation .

properties

IUPAC Name

tetradecan-1-ol
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InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
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InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCO
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Molecular Formula

C14H30O
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Related CAS

67905-32-2 (aluminum salt)
Record name Myristyl alcohol [NF]
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DSSTOX Substance ID

DTXSID9026926
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Molecular Weight

214.39 g/mol
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Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid
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Boiling Point

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C
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Flash Point

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup)
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Solubility

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol
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Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C
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Vapor Density

7.39 (Air = 1)
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Vapor Pressure

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C
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Product Name

1-Tetradecanol

Color/Form

White solid, White crystals, Leaflets

CAS RN

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5
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Melting Point

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C
Record name TETRADECANOL
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Synthesis routes and methods

Procedure details

1-tridecanol; 1-tetradecanol; 1-pentadecanol; 1-hexadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecanol
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Tetradecanol
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Tetradecanol
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Tetradecanol
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Tetradecanol
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Citations

For This Compound
10,500
Citations
J Zuo, W Li, L Weng - Applied thermal engineering, 2011 - Elsevier
Differential scanning calorimetry (DSC) is used to investigate the thermal properties of lauric acid (LA), 1-tetradecanol (TD) and their binary system. The experimental results show that …
Number of citations: 70 www.sciencedirect.com
JL Zeng, J Gan, FR Zhu, SB Yu, ZL Xiao… - Solar energy materials …, 2014 - Elsevier
Natural flake graphite was chemically intercalated to prepare expandable graphite. The expandable graphite was then expanded by means of microwave irradiation to obtain expanded …
Number of citations: 130 www.sciencedirect.com
JU Park, BY Kang, HJ Lee, S Kim, D Bae… - European Journal of …, 2017 - Elsevier
… of tetradecanol on the regulation of interlukin-2 (IL-2), a potent T cell growth factor. Tetradecanol … Next, we examined the effect of tetradecanol on the transcriptional activity related to IL-2 …
Number of citations: 14 www.sciencedirect.com
G Caminati, D Senatra, G Gabrielli - Langmuir, 1991 - ACS Publications
… A typical plot for tetradecanol atwater-hexadecane interface … The agreement between the results collected for tetradecanol … Tetradecanol shows surface pressures smallerthan hexanol …
Number of citations: 12 pubs.acs.org
J Zeng, J Zhang, Y Liu, Z Cao, Z Zhang… - Journal of thermal …, 2008 - akjournals.com
Polyaniline (PANI)/1-tetradecanol (TD) composite materials, a kind of novel composite that can conduct electricity and store thermal energy at the same time, thus possess the ability to …
Number of citations: 31 akjournals.com
AA Aydın - Solar energy materials and solar cells, 2012 - Elsevier
A series of diesters of high-chain dicarboxylic acids with 1-tetradecanol (myristyl alcohol) was synthesized by using decanedioic, dodecanedioic and tetradecanedioic acids under …
Number of citations: 53 www.sciencedirect.com
U Domańska, JA González - Fluid Phase Equilibria, 1996 - Elsevier
Solid-liquid equilibrium (SLE) temperatures for 1-dodecanol, 1-tetradecanol, 1-hexadecanol, 1-octadecanol or 1-eicosanol + CCl 4 mixtures and for 1-dodecanol or 1-tetradecanol + …
Number of citations: 10 www.sciencedirect.com
B Mu, M Li - Scientific reports, 2018 - nature.com
… The latent heat of the tetradecanol/graphene aerogel composite phase change materials … latent heat of pure tetradecanol. The thermal conductivity of the tetradecanol/graphene aerogel …
Number of citations: 74 www.nature.com
JL Zeng, YY Liu, ZX Cao, J Zhang, ZH Zhang… - Journal of Thermal …, 2008 - Springer
We prepared PANI/tetradecanol/MWNTs composites via in-situ polymerization. DSC results indicated that the composites are good form-stable phase change materials (PCMs) with …
Number of citations: 107 link.springer.com
H Hasturk, E Goguet‐Surmenian… - Journal of …, 2009 - Wiley Online Library
Background: The present study was planned to investigate the therapeutic actions of 1‐tetradecanol complex (1‐TDC), a novel monounsaturated fatty acid mixture, in established …
Number of citations: 30 aap.onlinelibrary.wiley.com

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